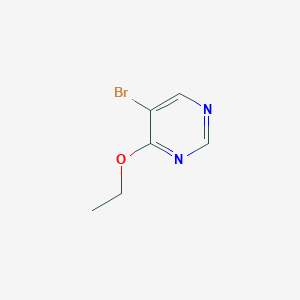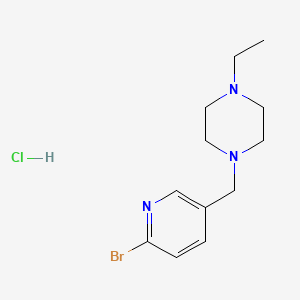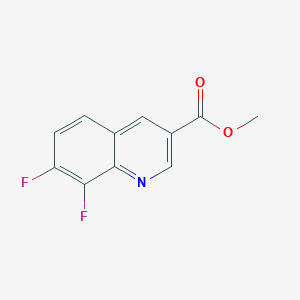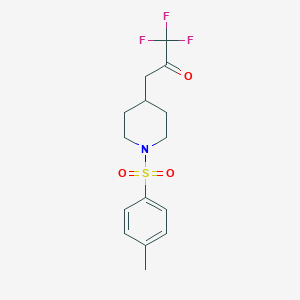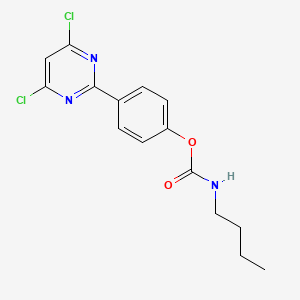
4-(4,6-Dichloropyrimidin-2-yl)phenyl butylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4,6-Dichloropyrimidin-2-yl)phenyl butylcarbamate is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,6-Dichloropyrimidin-2-yl)phenyl butylcarbamate typically involves the reaction of 4,6-dichloropyrimidine with phenyl butylcarbamate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a specific temperature, often around 80-100°C, to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the compound .
Analyse Des Réactions Chimiques
Types of Reactions
4-(4,6-Dichloropyrimidin-2-yl)phenyl butylcarbamate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines (e.g., aniline), thiols (e.g., thiophenol), and alkoxides (e.g., sodium methoxide). The reactions are typically carried out in polar aprotic solvents like DMF or DMSO at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate, and reducing agents like sodium borohydride or lithium aluminum hydride, are used under controlled conditions.
Major Products Formed
Substitution Reactions: Substituted pyrimidine derivatives with various functional groups.
Oxidation and Reduction: Oxidized or reduced forms of the original compound with altered functional groups.
Hydrolysis: Amine and carbon dioxide as the primary products.
Applications De Recherche Scientifique
4-(4,6-Dichloropyrimidin-2-yl)phenyl butylcarbamate has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.
Agriculture: The compound is studied for its potential use as a pesticide or herbicide due to its ability to inhibit specific biochemical pathways in pests or weeds.
Materials Science: It is explored for its potential use in the development of advanced materials with specific properties, such as conductivity or fluorescence
Mécanisme D'action
The mechanism of action of 4-(4,6-Dichloropyrimidin-2-yl)phenyl butylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can result in the disruption of essential cellular processes, leading to the desired therapeutic or pesticidal effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,6-Dichloropyrimidine: A precursor in the synthesis of various pyrimidine derivatives.
4-[(4,6-Dichloropyrimidin-2-yl)amino]benzonitrile:
Uniqueness
4-(4,6-Dichloropyrimidin-2-yl)phenyl butylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications .
Propriétés
Numéro CAS |
89508-79-2 |
|---|---|
Formule moléculaire |
C15H15Cl2N3O2 |
Poids moléculaire |
340.2 g/mol |
Nom IUPAC |
[4-(4,6-dichloropyrimidin-2-yl)phenyl] N-butylcarbamate |
InChI |
InChI=1S/C15H15Cl2N3O2/c1-2-3-8-18-15(21)22-11-6-4-10(5-7-11)14-19-12(16)9-13(17)20-14/h4-7,9H,2-3,8H2,1H3,(H,18,21) |
Clé InChI |
LYLXMKAXIBMKRZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC(=O)OC1=CC=C(C=C1)C2=NC(=CC(=N2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


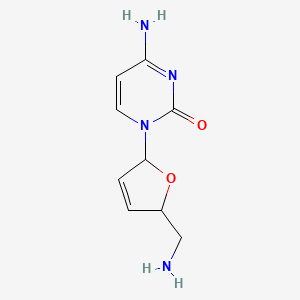
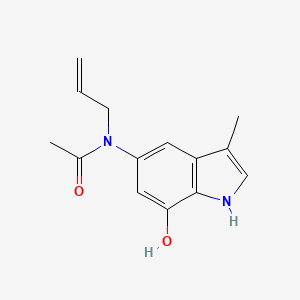

![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-methylbutanamide](/img/structure/B12941651.png)
![5-Iodo-N-methyl-7-(propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12941664.png)
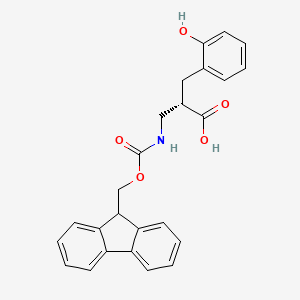
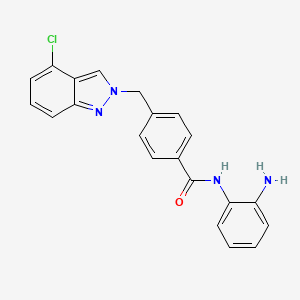
![(5-Fluorobenzo[b]thiophen-4-yl)methanamine](/img/structure/B12941678.png)


